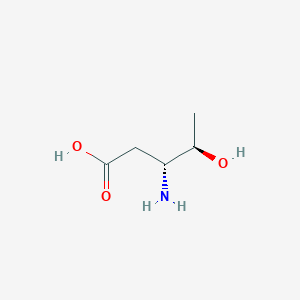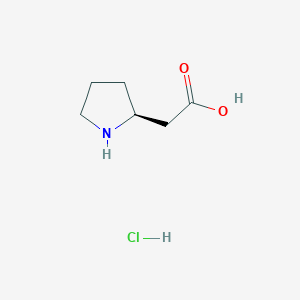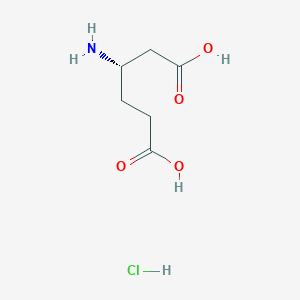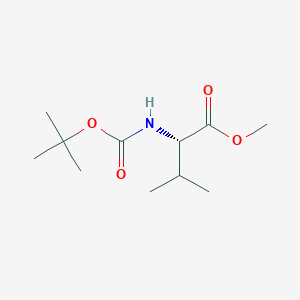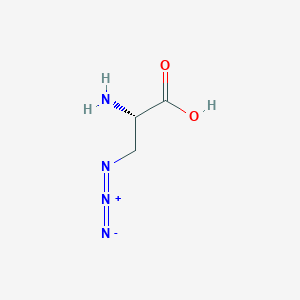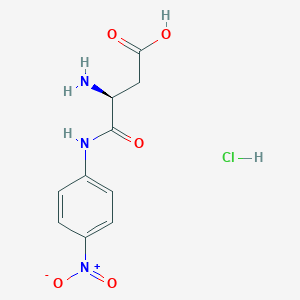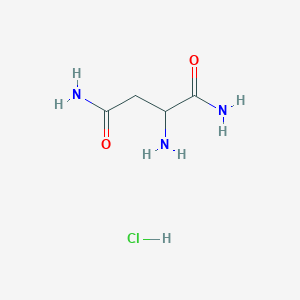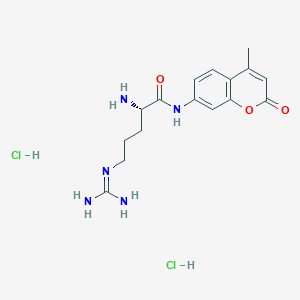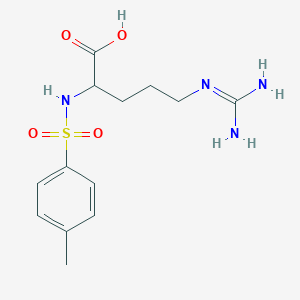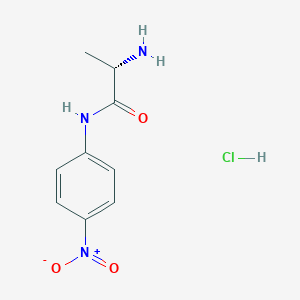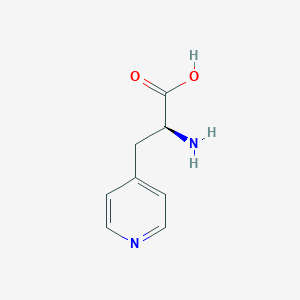
N(5)-phenyl-L-glutamine
説明
The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include information about the compound’s state (solid, liquid, gas) at room temperature, color, odor, and other physical characteristics.
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This includes the starting materials, reagents, and conditions required for the synthesis. The yield and purity of the product are also typically reported.Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with various reagents, stability under different conditions, and its behavior under various pH levels.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties (UV-visible, IR, NMR, etc.). Its chemical properties, such as reactivity with common reagents, would also be studied.科学的研究の応用
Neurotransmitter Precursor and Metabolic Functions
- N(5)-phenyl-L-glutamine, as a derivative of L-glutamine, plays a crucial role in various biological processes. L-glutamine is a key amino acid in nitrogen assimilation and is often the most abundant amino acid in plant roots. It serves as a preferred respiratory fuel for rapidly proliferating cells, regulates acid-base balance through urinary ammonia production, carries nitrogen between tissues, and is a vital precursor for nucleic acids, nucleotides, amino sugars, and proteins (Lacey & Wilmore, 2009). It's also the preferred substrate for the glutamine transporter GlnT, which is crucial for the neurotransmitter pool of glutamate in the central nervous system (Varoqui et al., 2000).
Enzymatic and Structural Studies
- The study of enzymes such as glutamine:phenylpyruvate aminotransferase has provided insights into the enzymatic activity and structure related to amino acids like L-glutamine. These studies have facilitated the understanding of how enzymes interact with substrates and how their activity is modulated (Goto et al., 2004).
Cellular Transport and Metabolism
- The transport and metabolism of glutamine are vital for cellular functions. Research has shed light on the mechanisms of glutamine transport in various cell types, including plant root tips, indicating the importance of this amino acid in a wide range of biological processes (Yang et al., 2010).
Microbial Production and Separation Techniques
- The microbial synthesis and separation of L-glutamine are crucial for its use in various industries. Techniques such as nanofiltration have been explored to effectively separate L-glutamine and L-glutamate, indicating the importance of these amino acids in industrial applications (Li et al., 2003).
Clinical Nutrition and Therapy
- In the medical field, L-glutamine's role as a conditionally essential amino acid has been recognized, especially in critical care settings. Studies have shown that supplementation with L-glutamine can significantly improve clinical outcomes, highlighting its therapeutic potential (Goeters et al., 2002).
Biotechnological Advances
- Biotechnological approaches have been used to enhance the production of L-glutamine, showcasing the integration of metabolic engineering and process optimization in improving the yield and efficiency of amino acid production (Lv et al., 2021).
Safety And Hazards
The safety and hazards associated with the compound would be assessed. This could include its toxicity, flammability, and any precautions that need to be taken while handling it.
将来の方向性
Future directions could involve further studies to fully understand the compound’s properties, potential applications (in fields like medicine, materials science, etc.), and any modifications that could be made to improve its properties or reduce its hazards.
Please note that the availability of this information depends on the extent to which the compound has been studied. For a less-studied compound, some of this information may not be available. For a more detailed analysis, you may need to consult a specialist or perform laboratory experiments.
特性
IUPAC Name |
(2S)-2-amino-5-anilino-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c12-9(11(15)16)6-7-10(14)13-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNRUJGOLBSEPK-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595094 | |
| Record name | N-Phenyl-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N(5)-phenyl-L-glutamine | |
CAS RN |
5963-60-0 | |
| Record name | N-Phenyl-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



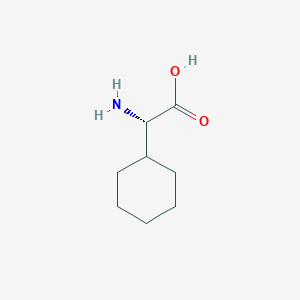
![(S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid](/img/structure/B555396.png)
